

cost-benefit analysis of using trans-1,2-dichloroethylene in industrial processes

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *trans-1,2-Dichloroethylene*

Cat. No.: *B151667*

[Get Quote](#)

Cost-Benefit Analysis: Trans-1,2-Dichloroethylene in Industrial Processes

A Comparative Guide for Researchers and Drug Development Professionals

Trans-1,2-dichloroethylene (t-DCE) is a chlorinated solvent utilized across a range of industrial applications, most notably in precision cleaning, degreasing, and as a chemical intermediate.^{[1][2][3]} Its adoption has been driven by a favorable balance of performance, cost, and a comparatively lower toxicity profile than some traditional chlorinated solvents like trichloroethylene (TCE) and perchloroethylene (PCE).^[4] This guide provides a comprehensive cost-benefit analysis of **trans-1,2-dichloroethylene**, offering a direct comparison with common alternative solvents. The information is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Performance Characteristics

The efficacy of a solvent is paramount in industrial processes. A key metric for gauging the solvency power of hydrocarbon-based solvents is the Kauri-Butanol (K_b) value, a standardized measure of a solvent's ability to dissolve a specific resin.^{[5][6][7]} A higher K_b value generally indicates a more aggressive solvent.^{[5][8]} **Trans-1,2-dichloroethylene** exhibits a high K_b value, signifying its strong solvency power.^[3]

Table 1: Comparative Performance of Industrial Solvents

Solvent	Kauri-Butanol (K _b) Value	Boiling Point (°C)	Flash Point (°C)	Key Performance Attributes
Trans-1,2-Dichloroethylene	>100[3]	48[3]	6[2]	Strong solvency, fast evaporation, often used in non-flammable azeotropic blends.[1][3][4]
Acetone	∞ (Not measurable by Kb test)	56	-20	High solvency for a wide range of polar and non-polar substances, very fast evaporation. [9]
Isopropyl Alcohol (IPA)	-	82	12	Moderate solvency, effective for cleaning lighter oils and ionic contaminants.[9][10]
Methyl Ethyl Ketone (MEK)	∞ (Not measurable by Kb test)	80	-9	Strong solvency, fast evaporation, more aggressive than acetone on some plastics.[9]
Toluene	105[7]	111	4	High solvency for non-polar compounds.
Heptane	28-31	98	-4	Good for dissolving oils and greases,

				relatively low solvency for other materials.
Trichloroethylene (TCE)	133	87	None	Historically a powerful degreaser, now heavily regulated due to health concerns. [11]
Perchloroethylene (PCE)	90 [7]	121	None	Strong cleaning agent, particularly in dry cleaning and vapor degreasing. [12]

Note: The Kauri-Butanol test is not suitable for all solvent types, particularly ketones and alcohols, which are infinitely soluble in the test reagent.[\[13\]](#)

Health, Safety, and Environmental Profile

The selection of an industrial solvent extends beyond performance to encompass critical considerations of worker safety and environmental impact. **Trans-1,2-dichloroethylene** is noted to have a more favorable toxicity profile compared to some other chlorinated solvents.[\[1\]](#) However, it is still a regulated substance with defined exposure limits.[\[14\]](#)

Table 2: Comparative Safety and Environmental Data of Industrial Solvents

Solvent	OSHA PEL (8-hr TWA)	ACGIH TLV (8-hr TWA)	GHS Hazard Statements	Global Warming Potential (GWP)	Ozone Depletion Potential (ODP)	Atmosph eric Lifetime
Trans-1,2-Dichloroethylene	200 ppm	200 ppm	Flammable liquid, Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation	Very Low[3]	0[3]	~12.7 days[14]
Acetone	1000 ppm	250 ppm	Highly flammable liquid and vapor, Causes serious eye irritation, May cause drowsiness or dizziness	<1	0	~22 days
Isopropyl Alcohol (IPA)	400 ppm	200 ppm	Highly flammable liquid and vapor, Causes serious eye irritation, May cause	<1	0	~2 days

drowsiness
or
dizziness

Methyl Ethyl Ketone (MEK)	200 ppm	200 ppm	Highly flammable liquid and vapor, Causes serious eye irritation, May cause drowsiness or dizziness	<1	0	~5 days
Toluene	200 ppm	20 ppm	Highly flammable liquid and vapor, May be fatal if swallowed and enters airways, Causes skin irritation, May cause drowsiness or dizziness, Suspected of damaging fertility or the unborn child	2.1	0	~2 days

			Highly flammable liquid and vapor, May be fatal if swallowed and enters airways, Causes skin irritation, May cause drowsiness or dizziness, Very toxic to aquatic life with long lasting effects	<1	0	~2 days
Heptane	500 ppm	400 ppm	May cause cancer, Causes serious eye irritation, May cause drowsiness or dizziness, Suspected of causing genetic defects, May cause damage to organs through	0.0001	0.00002	~5 days

				prolonged or repeated exposure		
Perchloroet hylene (PCE)	100 ppm	25 ppm		Suspected of causing cancer, May cause drowsiness or dizziness, Toxic to aquatic life with long lasting effects	0.0001	0 ~100 days

PEL: Permissible Exposure Limit; TLV: Threshold Limit Value; TWA: Time-Weighted Average; GHS: Globally Harmonized System of Classification and Labelling of Chemicals. GWP and ODP values are relative to CO₂ (GWP=1) and CFC-11 (ODP=1) respectively.

Experimental Protocols

To ensure accurate and reproducible comparisons of solvent performance, standardized testing methodologies are crucial. The following protocols outline key experimental procedures for evaluating solvent properties.

Protocol 1: Determination of Kauri-Butanol (K_b) Value (Based on ASTM D1133)

Objective: To determine the relative solvency power of a hydrocarbon solvent.

Materials:

- Standard Kauri-Butanol solution
- Solvent to be tested

- 50-mL burette
- 250-mL Erlenmeyer flask
- Printed material with 10-point type
- Water bath maintained at $25 \pm 1^\circ\text{C}$

Procedure:

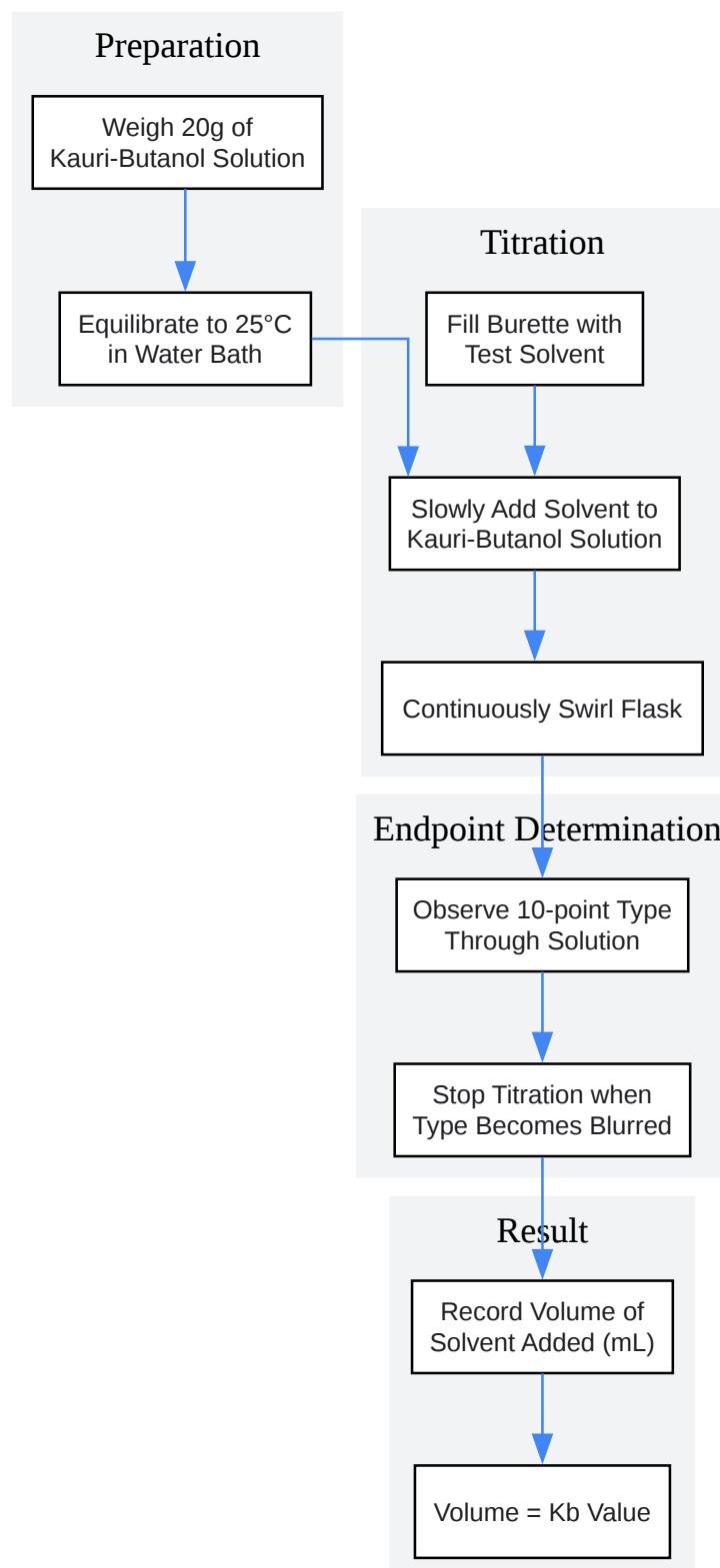
- Accurately weigh 20 g of the standard Kauri-Butanol solution into the 250-mL Erlenmeyer flask.
- Place the flask in the water bath to bring the solution to a temperature of 25°C .
- Fill the 50-mL burette with the solvent to be tested.
- Place the flask over the printed material.
- Slowly titrate the solvent from the burette into the Kauri-Butanol solution while constantly swirling the flask.
- Continue the titration until the point where the sharp outlines of the 10-point type, as viewed through the solution, become blurred and indistinct. This is the endpoint.
- Record the volume of solvent added. This volume, in milliliters, is the Kauri-Butanol (Kb) value.

Protocol 2: Evaluation of Cleaning Effectiveness (Based on ASTM G122)

Objective: To evaluate the effectiveness of a cleaning agent in removing a specific contaminant from a surface.

Materials:

- Test coupons of a relevant substrate (e.g., stainless steel, aluminum)


- Contaminant to be tested (e.g., a specific oil, grease, or flux)
- Cleaning agent to be evaluated (e.g., **trans-1,2-dichloroethylene**, alternative solvent)
- Cleaning apparatus (e.g., ultrasonic bath, immersion tank)
- Analytical equipment for quantifying residual contamination (e.g., gravimetric analysis, spectroscopy)

Procedure:

- Coupon Preparation: Clean the test coupons to a baseline level and record their initial weight or surface characteristics.
- Contamination: Apply a known amount of the contaminant uniformly to the surface of the test coupons.
- Pre-Cleaning Analysis: Measure the amount of contaminant on the coupons before cleaning.
- Cleaning Process: Subject the contaminated coupons to the cleaning process using the specified cleaning agent, time, temperature, and agitation.
- Post-Cleaning Analysis: After cleaning and drying, measure the amount of residual contaminant on the coupons using the same analytical method as in step 3.
- Calculate Cleaning Efficiency: Determine the cleaning efficiency as the percentage of contaminant removed.

Visualization of Experimental Workflow

The following diagram illustrates the workflow for determining the Kauri-Butanol value of a solvent.

[Click to download full resolution via product page](#)

Caption: Workflow for Determining the Kauri-Butanol (Kb) Value.

Conclusion

Trans-1,2-dichloroethylene presents a compelling option for various industrial processes due to its strong solvency and comparatively favorable safety and environmental profile next to some traditional chlorinated solvents. However, its flammability necessitates careful handling and it is still subject to regulatory oversight. The choice of an appropriate solvent requires a thorough evaluation of performance requirements, safety protocols, environmental regulations, and overall cost-effectiveness. This guide provides a foundational comparison to aid in this critical decision-making process. For specific applications, it is imperative to conduct in-house testing using standardized protocols to validate the suitability of any selected solvent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. techspray.com [techspray.com]
- 2. meisenbaocom.com [meisenbaocom.com]
- 3. Trans-DCE | An Environmentally Friendly Chlorinated Solvent [unistarchemical.com]
- 4. Azeotropes – Critical cleaning with “Best Friend” Molecules - BFK Solutions LLC [bfksolutions.com]
- 5. besttechnologyinc.com [besttechnologyinc.com]
- 6. standards.iteh.ai [standards.iteh.ai]
- 7. Kauri-butanol value - Wikipedia [en.wikipedia.org]
- 8. neodensmt.com [neodensmt.com]
- 9. chemtronicseu.com [chemtronicseu.com]
- 10. Comparing Different Disinfectants – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 11. Trichloroethylene - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Using Kauri-Butanol Values to Asses Cleaning Solvent Strengths [aclstaticide.com]

- 13. techspray.com [techspray.com]
- 14. turi.org [turi.org]
- To cite this document: BenchChem. [cost-benefit analysis of using trans-1,2-dichloroethylene in industrial processes]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b151667#cost-benefit-analysis-of-using-trans-1-2-dichloroethylene-in-industrial-processes>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com